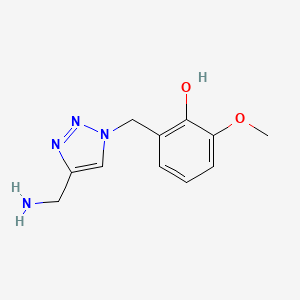

2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol

Description

Properties

IUPAC Name |

2-[[4-(aminomethyl)triazol-1-yl]methyl]-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-17-10-4-2-3-8(11(10)16)6-15-7-9(5-12)13-14-15/h2-4,7,16H,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNLUIVPMGSWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CN2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol is a triazole-derived phenolic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies that illustrate its pharmacological properties.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H14N4O2

- Molecular Weight : 246.26 g/mol

- CAS Number : 2402838-12-2

Synthesis

The synthesis of this compound typically involves the reaction of 6-methoxyphenol with an appropriate triazole precursor under controlled conditions. The aminomethyl group is introduced via a Mannich reaction or similar methodologies, allowing for the formation of the triazole linkage.

Antimicrobial Activity

Research has shown that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, studies have reported the synthesis of various triazole derivatives that demonstrated activity against a range of bacterial and fungal strains. The mechanism often involves disruption of cellular processes or inhibition of enzyme activity critical for microbial survival .

Anticancer Properties

Triazole derivatives have also been explored for their anticancer potential. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of cell growth | |

| Anticancer | Apoptosis induction | |

| Antioxidant | Free radical scavenging |

Case Studies

- Anticancer Evaluation : A study evaluated various triazole derivatives against human cancer cell lines (MCF-7, SW480, A549). Results indicated that certain derivatives led to significant reductions in cell viability and induced apoptosis via G2/M phase arrest .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of triazole compounds, revealing that specific derivatives exhibited potent activity against Staphylococcus aureus and Candida albicans. The study highlighted the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

Medicinal Chemistry

The triazole moiety in this compound is of particular interest due to its biological activity. Triazoles are known for their role as antifungal agents and have been explored for their potential in treating various diseases.

- Antimicrobial Activity : Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The incorporation of the methoxyphenol group may enhance these effects, making it a candidate for further development as an antibacterial or antifungal agent .

- Neuroprotective Effects : Studies on similar triazole derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's disease. The ability of triazoles to inhibit acetylcholinesterase (AChE) suggests that this compound might also possess similar properties, aiding in cognitive function preservation .

Agricultural Chemistry

The compound's potential extends to agricultural applications, particularly as a pesticide or herbicide.

- Plant Growth Regulation : Triazole compounds are known to influence plant growth by modulating hormonal pathways. They can act as growth inhibitors or stimulators depending on their concentration and application method . This makes them valuable in managing crop yields and controlling unwanted vegetation.

Material Science

In material science, the unique properties of this compound can be harnessed for developing advanced materials.

- Polymer Chemistry : The functional groups present in the compound can be utilized to synthesize novel polymers with specific properties such as increased thermal stability or enhanced mechanical strength. This application is particularly relevant in creating materials for electronics or biomedical devices .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various triazole derivatives for their antibacterial activity against Escherichia coli and Staphylococcus aureus, compounds similar to 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol demonstrated minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics. This suggests a potential role in combating antibiotic-resistant strains .

Case Study 2: Neuroprotective Properties

A recent investigation into the neuroprotective effects of triazole derivatives highlighted their ability to reduce oxidative stress markers in neuronal cell cultures. Compounds with structural similarities to our target compound showed a marked decrease in cell death under oxidative stress conditions, indicating that this class of compounds could be pivotal in developing therapies for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Eugenol-Derived Aminomethyl Phenols

Compounds such as 4-allyl-2-methoxy-6-phenylaminomethylphenol and 4-allyl-2-(benzylaminomethyl)-6-methoxyphenol (from ) share the 6-methoxyphenol backbone but replace the triazole-aminomethyl group with simpler alkyl/arylaminomethyl substituents. Key differences include:

- Bioactivity: The triazole-containing target compound may exhibit enhanced toxicity or binding affinity compared to non-triazole analogs. reports brine shrimp lethality (BST LC₅₀: 10–100 µg/mL) for eugenol derivatives, suggesting triazole incorporation could modulate toxicity .

- Stability : The triazole ring’s aromaticity and resistance to hydrolysis may improve metabolic stability relative to hydrolytically labile Mannich base derivatives (e.g., benzoxazines in ) .

Triazole-Linked Pharmaceuticals

- N-({3-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide hydrochloride (): This compound shares the 4-(aminomethyl)triazole motif but incorporates a benzothiophene carboxamide. The target compound’s methoxyphenol group may offer distinct redox properties compared to the electron-deficient benzothiophene system.

- Fluorinated Triazole-Sugar Conjugates (): Compounds like 16 and 17 use triazoles as linkers between sugars and fluorinated chains. While the target compound lacks fluorination, its phenolic group could serve as a hydrogen-bond donor, contrasting with the lipophilic fluorinated analogs .

Triazine Derivatives

Compounds such as [3-[[4-(2-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol () feature triazine cores instead of triazoles. Key distinctions:

- Electronic Properties : Triazines are more electron-deficient than triazoles, affecting π-π stacking and charge-transfer interactions.

- Synthetic Complexity : Triazines often require multistep nucleophilic substitutions, whereas triazoles are efficiently synthesized via CuAAC .

Structural and Functional Data Tables

Table 1: Key Structural Features and Bioactivity

Preparation Methods

General Synthetic Strategy

The synthesis of the target compound typically involves:

- Construction of the 1,2,3-triazole ring via azide-alkyne cycloaddition ("click chemistry").

- Introduction of the aminomethyl substituent at the 4-position of the triazole.

- Attachment of the methoxyphenol moiety through a suitable linker, often a methylene group.

- Functional group manipulations to achieve the desired substitution pattern and purity.

Preparation of the 1,2,3-Triazole Core

The 1,2,3-triazole ring is commonly synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and regioselective reaction:

- Step 1: Synthesis of an alkyne-functionalized methoxyphenol derivative, such as 6-methoxy-2-(bromomethyl)phenol or its protected form.

- Step 2: Preparation of an azide derivative bearing a protected or free aminomethyl group.

- Step 3: CuAAC reaction between the alkyne and azide components in a suitable solvent system (e.g., DMF/H2O) with copper sulfate and sodium ascorbate as catalysts, producing the 1,4-disubstituted 1,2,3-triazole ring.

This method is supported by recent synthetic protocols for triazole-containing ligands and biologically active molecules.

Introduction of the Aminomethyl Group

The aminomethyl substituent at the 4-position of the triazole is typically introduced by:

- Using an azide precursor bearing a protected aminomethyl group (e.g., azidomethylamine derivatives).

- After the CuAAC reaction, deprotection of the amino group under mild acidic or basic conditions to yield the free aminomethyl functionality.

This approach ensures regioselective substitution at the triazole ring and preserves sensitive groups during synthesis.

Attachment of the Methoxyphenol Moiety

The methoxyphenol part is linked to the triazole via a methylene bridge:

- This can be achieved by starting with a methoxy-substituted phenol bearing a bromomethyl group at the ortho or para position (relative to the methoxy group).

- The bromomethyl group acts as the alkyne precursor or can be converted into an alkyne for the CuAAC step.

- Alternatively, the methoxyphenol can be introduced post-triazole formation by nucleophilic substitution or reductive amination if the triazole bears a suitable leaving group.

Representative Synthetic Procedure (Based on Literature and Patent Data)

| Step | Reagents and Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 6-Methoxy-2-(bromomethyl)phenol + sodium azide, DMF, 60°C | Conversion of bromomethyl to azidomethyl phenol intermediate | High yield, azide intermediate isolated |

| 2 | Alkyne derivative (e.g., propargylamine or protected alkyne) + azide intermediate, CuSO4·5H2O, sodium ascorbate, DMF/H2O, room temp | CuAAC "click" reaction forming 1,2,3-triazole ring | 70-90% yield typical |

| 3 | Deprotection of amino group (e.g., acidic or basic hydrolysis) | Removal of protecting groups to yield free aminomethyl | Mild conditions to avoid side reactions |

| 4 | Purification by chromatography or crystallization | Isolation of pure 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol | Purity >98% achievable |

Alternative Synthetic Routes and Catalytic Systems

- Catalyst Variations: Copper nanoparticles, copper(I) iodide, or copper powder can be used to catalyze the azide-alkyne cycloaddition, affecting reaction rates and selectivity.

- Solvent Systems: Mixtures of water and organic solvents (DMF, t-BuOH) optimize solubility and reaction kinetics.

- Protecting Groups: Aminomethyl groups may be protected as Boc or Fmoc derivatives during synthesis to prevent side reactions.

Industrial and Scale-Up Considerations

- Patented processes emphasize the use of mild reaction conditions, recyclable catalysts, and environmentally benign solvents to facilitate industrial production.

- Reaction monitoring by HPLC ensures high conversion (>92%) before workup.

- Catalyst recovery and solvent recycling are integral to cost-effective and sustainable manufacturing.

Research Findings on Optimization

- Reaction temperature control (typically 25–80°C) is critical for maximizing yield and minimizing by-products.

- Use of phase-transfer catalysts or microwave-assisted synthesis can reduce reaction times.

- In silico and experimental studies confirm the stability and favorable pharmacokinetic profile of the compound, supporting the chosen synthetic route.

Summary Table of Preparation Methods

| Aspect | Methodology | Key Reagents | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Triazole formation | CuAAC click chemistry | Azide precursor, alkyne derivative, CuSO4, sodium ascorbate | Room temp, 12-24 h, DMF/H2O | 70-90% | Regioselective, mild |

| Aminomethyl introduction | Azide with protected amino group | Protected azidomethylamine | Deprotection post-CuAAC | >95% purity after deprotection | Protecting groups critical |

| Methoxyphenol attachment | Bromomethyl derivative or alkyne precursor | 6-Methoxy-2-(bromomethyl)phenol | Nucleophilic substitution or CuAAC | High yield | Positioning affects reactivity |

| Purification | Chromatography, crystallization | Solvent systems vary | Ambient to mild heating | >98% purity | Essential for pharmaceutical use |

| Scale-up | Catalyst recycling, solvent recovery | Copper catalysts, chlorobenzene, solvents | Controlled temp, HPLC monitoring | High yield, cost-effective | Industrially viable |

Q & A

Basic: What are the most effective synthetic routes for 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol, and how can reaction yields be optimized?

Answer:

The compound’s synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the aminomethyl and methoxyphenol groups. For optimization:

- Use ethanol as a solvent for condensation reactions, as demonstrated in analogous triazole-containing syntheses (e.g., pyrazoline derivatives in ).

- Adjust stoichiometric ratios (e.g., 1:1 equivalents for azide and alkyne precursors) to minimize side products .

- Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane gradients .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Answer:

- X-ray crystallography is essential for resolving the triazole ring geometry and substituent orientations, as shown in structurally similar compounds (e.g., triazolylpyrimidines in ).

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) using 2D-COSY and HSQC .

- IR spectroscopy : Confirm the presence of NH2 (stretch ~3350 cm<sup>−1</sup>) and phenolic OH (broad peak ~3200 cm<sup>−1</sup>) .

Basic: What preliminary assays are recommended to evaluate its pharmacological activity?

Answer:

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM, referencing pyrazole-triazole hybrids in .

- Antioxidant activity : Employ DPPH radical scavenging assays (IC50 calculation) with ascorbic acid as a positive control .

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates, as seen in benzothiazole-triazole derivatives .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Answer:

- Standardize assay conditions : Variations in solvent (DMSO vs. aqueous buffers) and cell passage numbers can skew results. Replicate experiments under identical conditions .

- Validate target specificity : Use CRISPR knockout models or siRNA silencing to confirm whether observed effects are target-mediated or off-target .

- Meta-analysis : Compare structural analogs (e.g., methoxyphenyl vs. trifluoromethyl substitutions in and ) to isolate structure-activity relationships (SAR) .

Advanced: What computational methods (e.g., DFT) are suitable for studying its electronic properties and reactivity?

Answer:

- DFT calculations : Use Gaussian 09/B3LYP/6-31G(d) to model frontier molecular orbitals (HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .

- Molecular docking : Dock the compound into protein targets (e.g., COX-2 or EGFR) using AutoDock Vina, parameterizing partial charges with the Gasteiger method .

- MD simulations : Analyze stability in aqueous environments (AMBER force field) to assess bioavailability .

Advanced: How can its environmental fate and biodegradation pathways be investigated?

Answer:

- Soil/water partitioning : Measure log Kow (octanol-water coefficient) via shake-flask methods, as outlined in environmental fate studies ().

- Photodegradation : Expose to UV light (λ = 254 nm) and monitor degradation by LC-MS, identifying metabolites like hydroxylated triazoles .

- Microbial degradation : Use OECD 301F Ready Biodegradability tests with activated sludge inoculum, quantifying CO2 evolution .

Advanced: What experimental designs are optimal for studying its mechanism of action in vivo?

Answer:

- Pharmacokinetics : Conduct dose-escalation studies in rodent models (IV, oral administration) to determine Cmax, Tmax, and half-life .

- Toxicogenomics : Use RNA-seq to profile liver/kidney tissues post-treatment, identifying differentially expressed genes (e.g., CYP450 isoforms) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity to putative targets (e.g., receptors) with ΔH and Kd measurements .

Advanced: How can researchers design robust structure-activity relationship (SAR) studies for derivatives?

Answer:

- Scaffold diversification : Synthesize analogs with varied substituents (e.g., halogenation at the methoxyphenyl ring or alkylation of the aminomethyl group) .

- Free-Wilson analysis : Statistically correlate substituent contributions to activity using partial least squares (PLS) regression .

- Crystal structure-guided design : Leverage X-ray data (e.g., ) to modify steric/electronic properties affecting target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.